

Toxicological Profile of 1-Piperidinocyclohexanecarbonitrile (PCC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Piperidinocyclohexanecarbonitrile
Cat. No.:	B162700

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for **1-Piperidinocyclohexanecarbonitrile (PCC)**. It is intended for research and informational purposes only. PCC is a regulated substance in many jurisdictions, and appropriate legal and safety precautions must be taken when handling this compound.

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is primarily known as a chemical intermediate and a common contaminant in the illicit synthesis of phencyclidine (PCP).^{[1][2][3]} Its presence in street preparations of PCP is a significant concern due to its inherent and potent toxicity, which has been reported to be substantially greater than that of PCP itself.^[1] This technical guide provides a comprehensive overview of the known toxicological properties of PCC, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties

Property	Value
Chemical Name	1-(1-piperidinyl)cyclohexanecarbonitrile
Synonyms	PCC, 1-Piperidine Cyclohexane Carbonitrile
CAS Number	3867-15-0
Molecular Formula	C ₁₂ H ₂₀ N ₂
Molecular Weight	192.30 g/mol

Pharmacokinetics: The Crucial Role of Decomposition

Detailed *in vivo* pharmacokinetic studies delineating the absorption, distribution, metabolism, and excretion (ADME) of PCC are largely unavailable in the published literature. However, *in vitro* and pyrolysis studies provide critical insights into its metabolic fate, which is central to its toxicity. The primary mechanism of PCC's toxicity is believed to be the *in vivo* liberation of cyanide.^[4]

Decomposition and Metabolism

In simulated physiological conditions, PCC undergoes decomposition, leading to the release of cyanide.^[4] This process is time and pH-dependent. The lability of the cyano group is a key feature of its chemical structure and toxicological profile.^[5]

Table 1: *In Vitro* Decomposition of PCC^[4]

Condition	Rate Constant (k)	Half-life (t _{1/2})
Normal Saline	2.2 × 10 ⁻² min ⁻¹	31.6 min
0.05 M Phosphate Buffer (pH 7.4, 37°C)	0.19 min ⁻¹	3.7 min
Human Serum	0.15 min ⁻¹	4.6 min

While specific cytochrome P450 (CYP) enzyme involvement in PCC metabolism has not been elucidated, the metabolism of other piperidine-containing compounds often involves CYP-mediated oxidation.[\[6\]](#)[\[7\]](#) However, the dominant toxicokinetic feature of PCC appears to be its chemical instability and subsequent release of cyanide.

Pyrolysis

When smoked, as is common with illicit PCP preparations, PCC undergoes thermal decomposition. A significant portion of the compound is cleaved to form cyanide and other products.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Pyrolysis Products of PCC in Mainstream Smoke[\[2\]](#)[\[8\]](#)[\[9\]](#)

Product	Percentage of Starting Material
Intact PCC	~47%
Cyanide and 1-(1-piperidino)-1-cyclohexene	~58%
Cyclohexanone	21%
Piperidine	29%
N-acetyl piperidine	7%

Pharmacodynamics and Mechanism of Toxicity

The primary mechanism of PCC's acute toxicity is attributed to the metabolic liberation of cyanide.[\[4\]](#) Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid cessation of aerobic metabolism, cellular hypoxia, and ultimately, cell death. The behavioral and physiological effects observed after PCC administration closely mimic those of cyanide poisoning.[\[4\]](#)

In comparative studies with PCP and its analogs, PCC was found to be relatively ineffective at blocking potassium channels, a proposed mechanism for the behavioral effects of PCP.[\[10\]](#) This further supports the hypothesis that PCC's primary toxic effects are mediated by a different mechanism, namely cyanide poisoning.

[Click to download full resolution via product page](#)

Caption: Proposed primary mechanism of PCC toxicity via in vivo cyanide release.

Toxicology

Acute Toxicity

PCC exhibits high acute toxicity, primarily due to the rapid onset of cyanide poisoning.

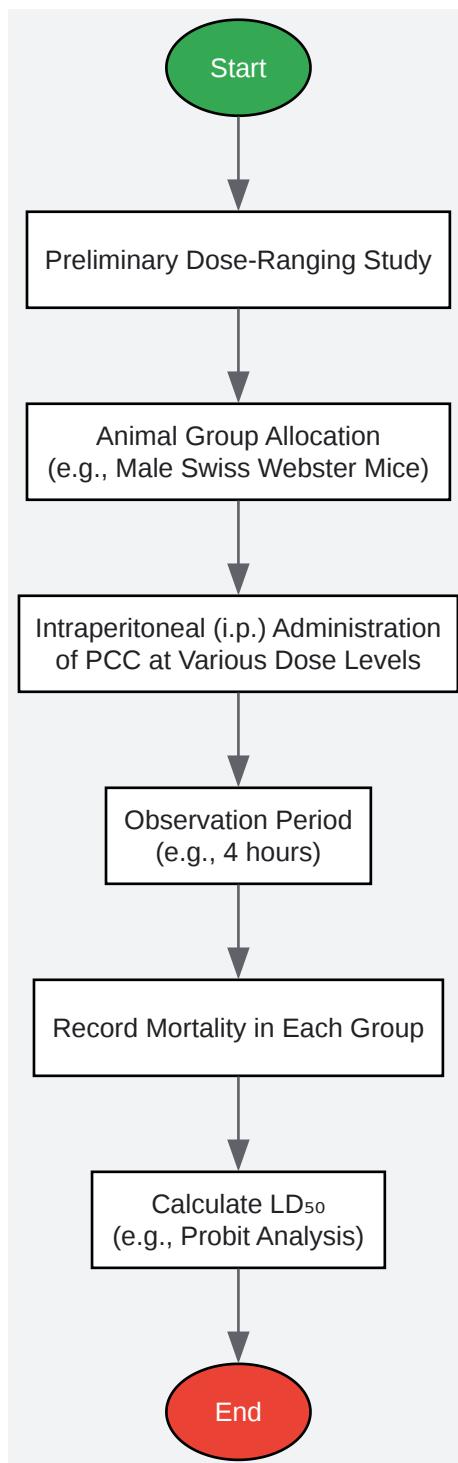
Table 3: Acute Toxicity of PCC and Sodium Cyanide in Male Swiss Webster Mice[1][4]

Compound	Route	Parameter	Value (mg/kg)	Value ($\mu\text{mol}/\text{kg}$)
PCC	i.p.	LD ₅₀ (4-hour)	29.0	133.6
Sodium Cyanide	i.p.	LD ₅₀	-	130.6
PCC	i.p.	ED ₅₀ (motor impairment)	-	48.5
Sodium Cyanide	i.p.	ED ₅₀ (motor impairment)	-	36.7

The remarkable similarity between the molar LD₅₀ values of PCC and sodium cyanide provides strong evidence for cyanide being the primary mediator of acute lethality.[4]

Chronic, Sub-chronic, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxic effects of PCC. No studies on its chronic, sub-chronic, genotoxic, carcinogenic, or reproductive toxicity have been identified in

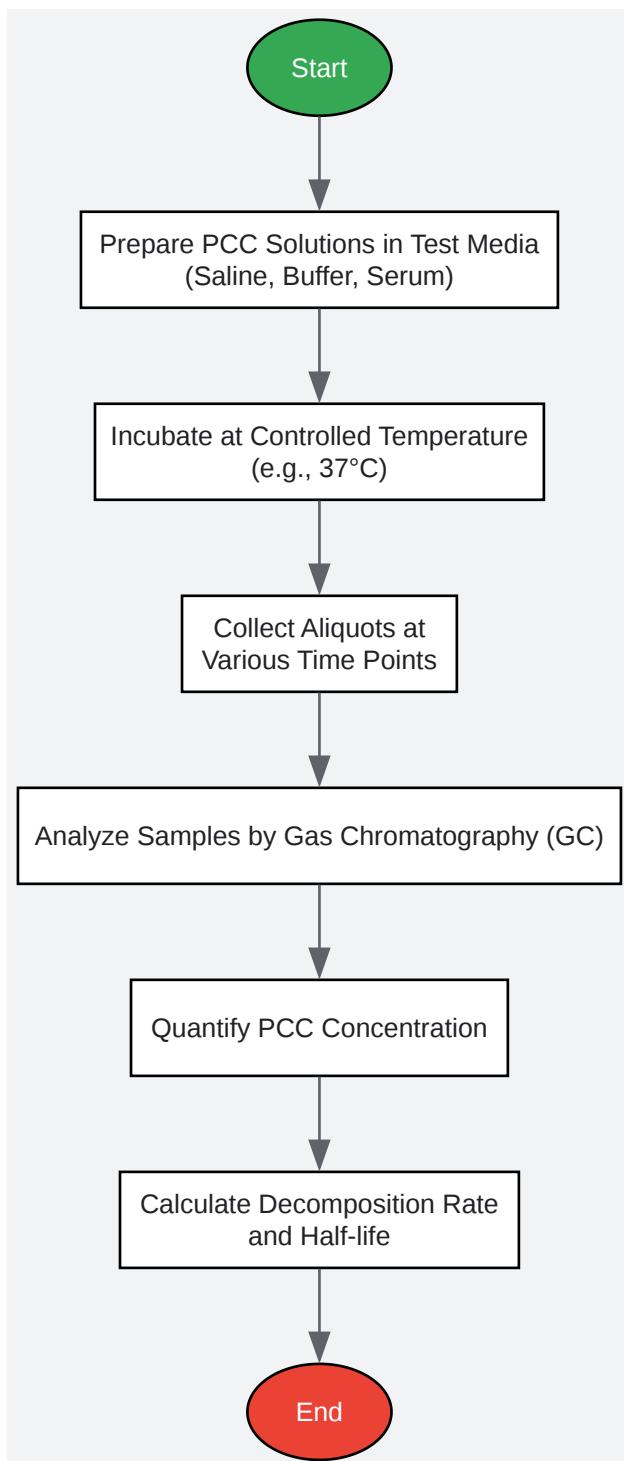

the publicly available scientific literature. While studies on other nitrile compounds and piperidine derivatives exist, these are not directly applicable to PCC.[11][12][13]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of PCC are not extensively described in the literature. However, based on the available studies, the following general methodologies have been employed.

Acute Toxicity (LD₅₀) Determination

A standardized method for LD₅₀ determination, such as the one described by Litchfield and Wilcoxon or the up-and-down procedure, is typically used.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for an acute toxicity (LD₅₀) study.

In Vitro Decomposition Studies

These studies typically involve incubating PCC in various media simulating physiological conditions and monitoring its disappearance and/or the appearance of its degradation products over time.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro decomposition studies of PCC.

Analytical Methods

Gas chromatography (GC) is a commonly employed method for the detection and quantification of PCC in illicit drug preparations.[1][14]

Table 4: Gas Chromatographic Conditions for PCC Analysis[1]

Parameter	Condition
Column	3% OV-17
Detector	Nitrogen Detector

Conclusion and Data Gaps

The available toxicological data for **1-Piperidinocyclohexanecarbonitrile** (PCC) strongly indicate that its acute toxicity is primarily mediated by the *in vivo* release of cyanide. This is supported by comparative lethality studies and *in vitro* decomposition data. However, there is a significant lack of information regarding its comprehensive pharmacokinetic profile, as well as its potential for chronic, sub-chronic, genotoxic, carcinogenic, and reproductive toxicity. The scientific literature on PCC is limited, likely due to its status as a controlled substance and its primary relevance in the context of illicit drug manufacturing. Further research would be necessary to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should be aware of these significant data gaps when assessing the risks associated with PCC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Chemical and behavioral studies of 1-piperidinocyclohexanecarbonitrile (PCC): evidence for cyanide as the toxic component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. academic.oup.com [academic.oup.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 1-Piperidinocyclohexanecarbonitrile (PCC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162700#toxicological-profile-of-1-piperidinocyclohexanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com